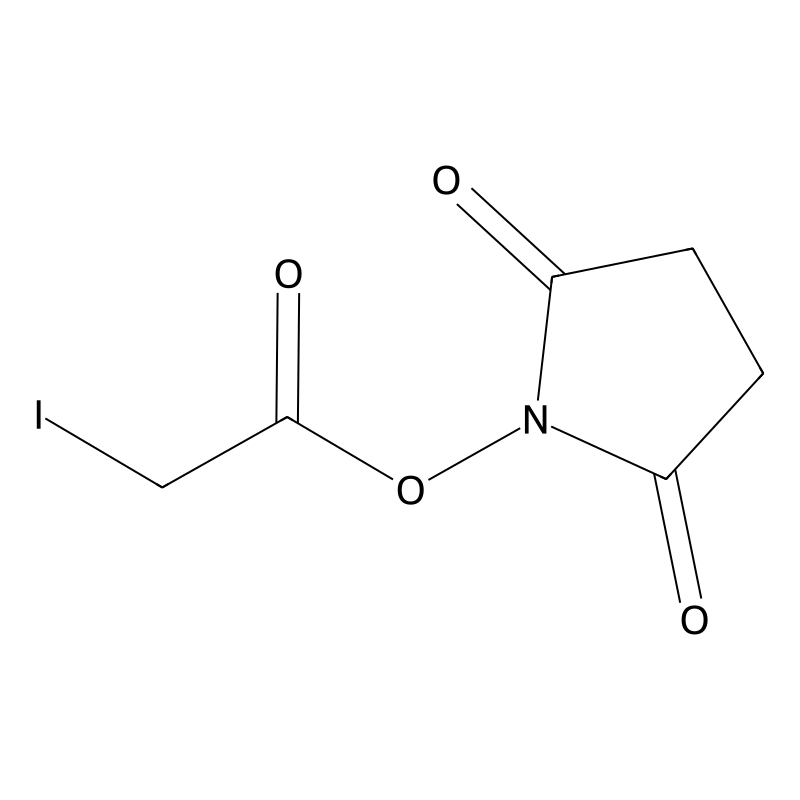

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Current Research Findings

There is some evidence for the use of N-Succinimidyl Iodoacetate in scientific research. For instance, a study published on PubChem describes the synthesis and characterization of 2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate, a derivative of N-Succinimidyl Iodoacetate []. This suggests that researchers are exploring modifications of this molecule for potential applications.

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate is a chemical compound with the molecular formula CHINO and a molecular weight of approximately 283.02 g/mol. This compound features a dioxopyrrolidine moiety linked to an iodoacetate group, which contributes to its reactivity and utility in organic synthesis. The presence of iodine in its structure enhances its electrophilic character, making it valuable for various chemical transformations and applications in medicinal chemistry.

- Nucleophilic Substitution: The iodine atom can be displaced by nucleophiles, facilitating the formation of various derivatives.

- Esterification: It can react with alcohols to form esters, which are important in the synthesis of more complex molecules.

- Condensation Reactions: This compound can engage in condensation reactions with amines or other nucleophiles, leading to the formation of amides or other nitrogen-containing compounds.

These reactions are crucial for synthesizing biologically active molecules and modifying peptides and proteins.

Several synthetic routes have been developed for 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate:

- Direct Iodination: Starting from dioxopyrrolidine derivatives, iodine can be introduced at the acetate position using iodine monochloride or similar reagents under controlled conditions.

- Esterification: The reaction of 2-iodoacetic acid with 2,5-dioxopyrrolidine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) can yield the desired ester.

- One-Pot Reactions: Recent methodologies involve solvent-controlled one-pot reactions that allow for the simultaneous formation of multiple products, including derivatives of 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate .

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate is primarily utilized in:

- Organic Synthesis: As a versatile reagent for creating complex molecules through nucleophilic substitution and esterification.

- Bioconjugation: In peptide and protein labeling applications, enabling the study of protein interactions and functions.

- Medicinal Chemistry: As a building block for developing new pharmaceuticals that may target specific biological pathways.

Interaction studies involving 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate focus on its reactivity with various nucleophiles. These studies help elucidate how this compound can modify biomolecules and influence their biological activity. For instance, research has shown that compounds containing similar functional groups can act as inhibitors or modulators of enzymatic processes .

Several compounds exhibit structural or functional similarities to 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate. Here is a comparison highlighting its uniqueness:

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate (SIA) is a heterobifunctional crosslinking agent with the molecular formula C₆H₆INO₄ and a molecular weight of 283.02 g/mol. Its systematic IUPAC name reflects its structural components: a pyrrolidine-2,5-dione (succinimide) ring linked to an iodoacetate group via an ester bond. Common synonyms include:

The compound’s CAS registry number is 39028-27-8, and its SMILES notation is C1CC(=O)N(C1=O)OC(=O)CI, which highlights the succinimide core and the iodoacetyl moiety.

Historical Development in Bioconjugation Chemistry

SIA emerged as a critical reagent in protein chemistry during the late 20th century. Early work by Rector et al. (1984) demonstrated its utility in conjugating immunoglobulins to carrier proteins via amine-thiol linkages. This foundational research highlighted SIA’s ability to bridge primary amines (via its N-hydroxysuccinimide (NHS) ester) and sulfhydryl groups (via its iodoacetyl group), enabling controlled bioconjugation.

In the 1990s, Houen’s group advanced SIA’s applications, using it to generate immunogenic peptide-protein conjugates with defined stoichiometries. Unlike maleimide-based linkers, which suffer from hydrolytic instability and immunogenicity, SIA’s iodoacetyl group provided superior stability and biocompatibility. By the 2010s, SIA became integral to antibody-drug conjugate (ADC) development and proteomics workflows, particularly in crosslinking mass spectrometry (XL-MS).

The synthesis of 2,5-dioxopyrrolidin-1-yl 2-iodoacetate requires careful selection of high-quality precursors to ensure optimal reaction outcomes [1] [2]. 2-Iodoacetic acid serves as the primary carboxylic acid component and must meet stringent purity requirements exceeding 99% to prevent side reactions and impurity formation [3]. The selection of this precursor is critical as iodoacetic acid derivatives exhibit unique reactivity profiles compared to other haloacetic acids, with iodine-containing reagents showing enhanced electrophilic character but also increased propensity for side reactions [3].

N-Hydroxysuccinimide functions as the activating nucleophile and requires purity levels above 97% [2] [4]. The compound can be synthesized via multiple pathways, including the reaction of succinic anhydride with hydroxylamine hydrochloride, achieving yields of 42% with 65% selectivity when using weak base anion-exchange resins [5]. Storage under desiccated conditions is essential as N-hydroxysuccinimide readily absorbs moisture, which can compromise subsequent esterification reactions [2].

The primary synthetic route employs dicyclohexylcarbodiimide as the coupling reagent, which has been extensively validated for N-hydroxysuccinimide ester formation [1] [6]. This pathway proceeds through formation of an O-acylisourea intermediate, followed by nucleophilic attack by N-hydroxysuccinimide to generate the desired ester [7]. Alternative coupling systems include EDC hydrochloride for aqueous or semi-aqueous conditions, and the triphenylphosphine/iodine system for carbodiimide-free synthesis [8] [9].

The dicyclohexylcarbodiimide method represents the most widely adopted approach, achieving typical yields of 80-95% under optimized conditions [1]. The reaction proceeds via initial formation of an activated intermediate between the carboxylic acid and DCC, followed by displacement with N-hydroxysuccinimide. The resulting dicyclohexylurea byproduct precipitates readily from most organic solvents, facilitating product isolation [6].

Alternative pathways include the EDC/NHS coupling system, which operates effectively at pH 4.5-6.0 and provides water-soluble reaction conditions [7]. While this method offers milder conditions and improved compatibility with moisture-sensitive substrates, it typically yields 70-85% compared to the DCC method [7]. The triphenylphosphine/iodine system eliminates carbodiimide byproducts entirely, achieving 75-90% yields through direct activation of carboxylic acids [8].

Optimization of NHS Ester Activation

Temperature control emerges as the most critical parameter for successful NHS ester activation [1] [10]. Optimal reaction temperatures range from 0-25°C, with initial addition phases conducted at 0-5°C to prevent thermal decomposition of intermediates [1]. Low temperatures significantly reduce side reactions and hydrolytic degradation, as NHS esters exhibit half-lives of 4-5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C [11] [10].

Reaction time optimization typically requires 2-24 hours depending on the specific substrate and conditions employed [1]. Extended reaction periods generally improve conversion efficiency, with monitoring by thin-layer chromatography or HPLC analysis recommended to determine endpoint [12]. The reaction progress can be tracked by observing the disappearance of starting carboxylic acid and the formation of the characteristic NHS ester spot with appropriate Rf values [1].

Stoichiometric optimization involves careful balancing of reagent ratios to maximize yield while minimizing side product formation [1]. The optimal molar ratio of acid to N-hydroxysuccinimide ranges from 1:1 to 1:1.2, with slight excess of NHS ensuring complete conversion [1]. DCC is typically employed in 1.1-1.5 molar equivalents relative to the carboxylic acid to drive the coupling reaction to completion [1] [6].

Solvent system selection requires aprotic solvents that maintain anhydrous conditions throughout the reaction [1] [13]. Dimethylformamide, dichloromethane, and tetrahydrofuran represent the most effective choices, with DMF providing superior solubility for both reactants and products [1]. The water content must be maintained below 0.1% to prevent competitive hydrolysis reactions [13].

pH control is essential, as the reaction operates optimally under acidic to neutral conditions [1]. Basic conditions must be avoided as they accelerate NHS ester hydrolysis and can lead to significant yield losses [13] [14]. When using amine-containing buffers, the reaction pH should be maintained at 8.3-8.5 to balance reactivity with stability [13] [14].

Moisture exclusion represents perhaps the most critical factor for yield maximization, potentially improving yields by 15-25% [13]. Molecular sieves, nitrogen atmosphere, and anhydrous solvents are essential for preventing hydrolytic degradation of both starting materials and products [13]. The sensitivity to moisture necessitates careful handling and storage protocols throughout the synthetic process [10].

Purification Techniques and Yield Maximization

Recrystallization remains the most widely employed purification method for NHS esters, typically utilizing ethyl acetate/petroleum ether solvent systems [1] [12]. This approach achieves purities exceeding 95% with yields ranging from 70-85% [12]. The method is particularly effective for crystalline NHS esters that exhibit good solubility differences between hot and cold solvent systems [1].

Column chromatography using silica gel with gradient elution provides higher purity products (>98%) but with somewhat reduced yields of 60-80% [12]. The method is especially valuable for polar NHS esters that resist crystallization or when removal of structurally similar impurities is required [15]. Care must be taken to use neutral or slightly acidic silica gel to prevent hydrolysis during purification [15].

Precipitation techniques employing diethyl ether offer rapid purification with yields of 75-90% and purities exceeding 90% [12] [16]. This method is particularly suitable for NHS esters that form amorphous solids or when rapid workup is essential to prevent hydrolytic degradation [12]. The technique involves dissolution in a polar solvent followed by precipitation with the addition of diethyl ether [16].

Preparative HPLC represents the most selective purification method, achieving purities greater than 99% though with reduced yields of 50-70% [12]. This technique is reserved for high-value products or when exceptional purity is required for subsequent applications . C18 columns with acetonitrile/water gradients provide excellent separation of NHS esters from hydrolysis products and synthetic byproducts [18].

Sublimation offers the highest purity (>99%) with excellent yields of 80-95% for NHS esters with appropriate volatility characteristics [12]. High vacuum conditions are essential to prevent thermal decomposition during the sublimation process [12]. This method is particularly effective for removing non-volatile impurities and residual solvents [5].

Yield maximization strategies encompass multiple factors that can collectively improve overall yields by 30-50%[yieldfactors]. Reagent stoichiometry optimization, employing 1.1-1.5 equivalents of coupling agent, typically improves yields by 10-20%[yieldfactors]. Temperature control during addition phases can enhance yields by 5-15%, while moisture exclusion represents the single most impactful factor, potentially improving yields by 15-25%[yield_factors].

Workup timing is critical, as NHS esters begin hydrolysis immediately upon exposure to moisture [10]. Immediate isolation post-reaction, combined with appropriate purification method selection based on product stability, can improve yields by 15-35%[yieldfactors]. Storage under inert atmosphere with desiccants provides additional yield preservation of 5-10%[yieldfactors].

Analytical Validation of Synthetic Products

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical method for structural confirmation of NHS ester products [1] [19]. ¹H NMR analysis reveals characteristic NHS ester protons at approximately 2.8 ppm, with integration ratios of 2:2 for the two sets of methylene protons in the succinimide ring [1] [20]. The iodoacetate protons appear as a distinct singlet around 4.0 ppm, confirming successful ester formation [1].

¹³C NMR spectroscopy provides complementary structural information, with carbonyl carbons appearing in the characteristic range of 170-185 ppm [21]. The NHS carbonyl carbons typically resonate around 170 ppm, while the iodoacetate carbonyl appears slightly downfield due to the electron-withdrawing effect of the iodine atom [21]. Complete assignment of all carbon signals confirms the integrity of the synthesized product [19].

Mass spectrometry offers exceptional sensitivity with detection limits of 1-10 ng and provides definitive molecular weight confirmation [19]. Electrospray ionization mass spectrometry typically shows the molecular ion [M+H]⁺ with mass accuracy requirements of ±0.1 Da for product validation [19]. Fragmentation patterns can provide additional structural confirmation through characteristic loss of NHS (115 Da) and formation of iodoacetate-related fragments [22].

High-Performance Liquid Chromatography enables both purity assessment and quantitative analysis with detection limits of 1-10 μg [18]. HPLC-UV detection at 260 nm takes advantage of the NHS chromophore, with purity specifications typically requiring ≥95% for acceptable product quality [23]. The method also enables monitoring of hydrolysis products and related impurities that may form during synthesis or storage [24].

Infrared spectroscopy provides rapid structural confirmation through characteristic C=O stretching frequencies [1]. NHS esters exhibit two distinct carbonyl stretches: the ester carbonyl around 1740 cm⁻¹ and the imide carbonyls around 1780 cm⁻¹ [1]. These frequencies serve as reliable indicators of successful ester formation and product integrity [19].

Melting point determination offers a simple but effective quality control measure, with specifications typically requiring values within ±2°C of literature reports [19]. Sharp melting points indicate product purity, while broad or depressed melting points suggest the presence of impurities or partial hydrolysis [1].

Quality control parameters encompass multiple analytical methods to ensure product safety and efficacy[qc_data]. Chemical identity confirmation through NMR, MS, and IR spectroscopy represents a critical quality attribute [19]. Purity determination by HPLC must meet specifications of ≥95.0%, while moisture content must remain ≤0.5% to prevent hydrolytic degradation [23]. pH measurements of 1% solutions should fall within the range of 2.0-7.0 to confirm product stability [19].

Hydrophilic Interaction Liquid Chromatography provides specialized analysis for monitoring NHS and sulfo-NHS degradation products [23]. This method achieves detection limits of approximately 1 mg/L and offers universal applicability since it monitors the constant degradation products rather than the structurally variable ester compounds [23]. The technique proves particularly valuable for stability studies and quality control of stored NHS ester preparations [24].

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Nyberg G, Strömberg N, Jonsson A, Karlsson KA, Normark S. Erythrocyte gangliosides act as receptors for Neisseria subflava: identification of the Sia-1 adhesin. Infect Immun. 1990 Aug;58(8):2555-63. PubMed PMID: 2370108; PubMed Central PMCID: PMC258855.

3: Zhang M, Varki A. Cell surface sialic acids do not affect primary CD22 interactions with CD45 and surface IgM nor the rate of constitutive CD22 endocytosis. Glycobiology. 2004 Nov;14(11):939-49. Epub 2004 Jul 7. PubMed PMID: 15240561.

4: Liu N, Liang W, Liu L, Wang Y, Mai JD, Lee GB, Li WJ. Extracellular-controlled breast cancer cell formation and growth using non-UV patterned hydrogels via optically-induced electrokinetics. Lab Chip. 2014 Apr 7;14(7):1367-76. doi: 10.1039/c3lc51247a. PubMed PMID: 24531214.

5: Asphahani F, Zheng X, Veiseh O, Thein M, Xu J, Ohuchi F, Zhang M. Effects of electrode surface modification with chlorotoxin on patterning single glioma cells. Phys Chem Chem Phys. 2011 May 21;13(19):8953-60. PubMed PMID: 21678586; PubMed Central PMCID: PMC3205118.

6: Yang W, Yu H, Li G, Wang Y, Liu L. Facile modulation of cell adhesion to a poly(ethylene glycol) diacrylate film with incorporation of polystyrene nano-spheres. Biomed Microdevices. 2016 Dec;18(6):107. PubMed PMID: 27830453.

7: Mond JJ, Seghal E, Kung J, Finkelman FD. Increased expression of I-region-associated antigen (Ia) on B cells after cross-linking of surface immunoglobulin. J Immunol. 1981 Sep;127(3):881-8. PubMed PMID: 6790620.

8: Myers RA, Zafaralla GC, Gray WR, Abbott J, Cruz LJ, Olivera BM. alpha-Conotoxins, small peptide probes of nicotinic acetylcholine receptors. Biochemistry. 1991 Sep 24;30(38):9370-7. PubMed PMID: 1892838.

9: Candiani C, Franceschi A, Chignola R, Pasti M, Anselmi C, Benoni G, Tridente G, Colombatti M. Blocking effect of human serum but not of cerebrospinal fluid on ricin A chain immunotoxin potentiation by monensin or carrier protein-monensin conjugates. Cancer Res. 1992 Feb 1;52(3):623-30. PubMed PMID: 1732050.

10: Sia SK, Carr PA, Cochran AG, Malashkevich VN, Kim PS. Short constrained peptides that inhibit HIV-1 entry. Proc Natl Acad Sci U S A. 2002 Nov 12;99(23):14664-9. Epub 2002 Nov 4. PubMed PMID: 12417739; PubMed Central PMCID: PMC137476.

11: Gillette BM, Jensen JA, Tang B, Yang GJ, Bazargan-Lari A, Zhong M, Sia SK. In situ collagen assembly for integrating microfabricated three-dimensional cell-seeded matrices. Nat Mater. 2008 Aug;7(8):636-40. doi: 10.1038/nmat2203. Epub 2008 May 30. PubMed PMID: 18511938.

12: Zhang X, Do MD, Bilyk A. Chemical modification of wheat-protein-based natural polymers: formation of polymer networks with alkoxysilanes to modify molecular motions and enhance the material performance. Biomacromolecules. 2007 Jun;8(6):1881-9. Epub 2007 May 19. PubMed PMID: 17511502.

13: Mond JJ, Schaefer M, Smith J, Finkelman FD. Lyb-5- B cells of CBA/N mice can be induced to synthesize DNA by culture with insolubilized but not soluble anti-Ig. J Immunol. 1983 Nov;131(5):2107-9. PubMed PMID: 6195249.

14: Dosio F, Arpicco S, Adobati E, Canevari S, Brusa P, De Santis R, Parente D, Pignanelli P, Negri DR, Colnaghi MI, Cattel L. Role of cross-linking agents in determining the biochemical and pharmacokinetic properties of Mgr6-clavin immunotoxins. Bioconjug Chem. 1998 May-Jun;9(3):372-81. PubMed PMID: 9576812.

15: Doroodgar F, Niazi F, Sanginabadi A, Niazi S, Baradaran-Rafii A, Alinia C, Azargashb E, Ghoreishi M. Comparative analysis of the visual performance after implantation of the toric implantable collamer lens in stable keratoconus: a 4-year follow-up after sequential procedure (CXL+TICL implantation). BMJ Open Ophthalmol. 2017 Sep 28;2(1):e000090. doi: 10.1136/bmjophth-2017-000090. eCollection 2017. PubMed PMID: 29354720; PubMed Central PMCID: PMC5721648.